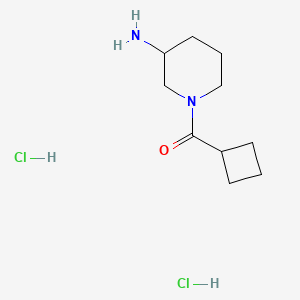![molecular formula C17H17NO4S B2997794 methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327176-72-6](/img/structure/B2997794.png)
methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is an organic compound notable for its distinct molecular structure and varied applications in scientific research. The compound features a conjugated system, allowing it to participate in a variety of chemical reactions. Its inclusion of both sulfonyl and ester groups makes it of particular interest in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-methyl aniline with methyl acrylate in the presence of a sulfonyl chloride. This process requires careful control of temperature and pH to ensure the desired Z-configuration of the product. The reaction is often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production method might be scaled up using continuous flow reactors to ensure uniformity and purity of the compound. Such reactors help maintain optimal reaction conditions and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or hydroxylamine derivatives.
Reduction: : The sulfonyl group can be reduced to sulfides under mild conditions using reducing agents such as zinc or iron powder.
Substitution: : It undergoes electrophilic substitution reactions due to the presence of the electron-rich aromatic ring.
Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Application of zinc dust in acetic acid or catalytic hydrogenation.
Substitution: : Halogenation using bromine in acetic acid or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed: The oxidation of the compound usually yields nitro-derivatives, while reduction may produce sulfides. Substitution reactions typically result in halogenated or nitrated products, depending on the reagent used.
Scientific Research Applications
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is utilized in a range of scientific domains:
Chemistry: : It serves as a building block in organic synthesis, particularly in the creation of complex aromatic compounds.
Biology: : The compound’s derivatives are explored for their potential as bioactive molecules, including antibacterial and antifungal agents.
Medicine: : Research focuses on its analogs as possible pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory drugs.
Industry: : Its stability and reactivity make it useful in the development of dyes and polymers.
Mechanism of Action
The biological activity of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is primarily due to its ability to interact with biological macromolecules. The sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular signaling pathways by binding to specific receptors, thus altering cellular functions.
Comparison with Similar Compounds
Similar Compounds:
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-[(4-bromophenyl)amino]-2-(phenylsulfonyl)acrylate
Highlighting Its Uniqueness: Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the methyl group on the amino-benzene ring, which can influence its electron density and reactivity. This slight modification can significantly affect the compound’s physical properties and biological activity, setting it apart from its analogs with different substituents.
This compound's fascinating properties make it a valuable subject of study in multiple scientific fields, from synthetic chemistry to potential medical applications. Its preparation, reactivity, and unique features ensure it will remain a significant focus of research and industrial use.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRDZQWFYMTWRM-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)

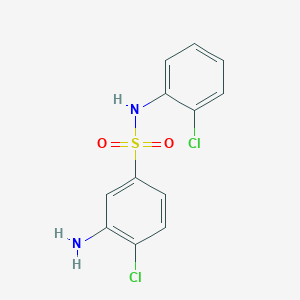
![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
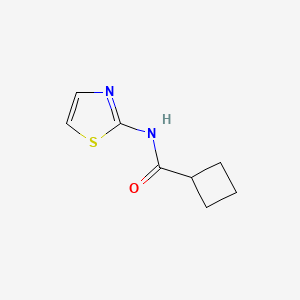

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
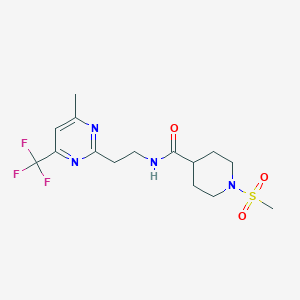
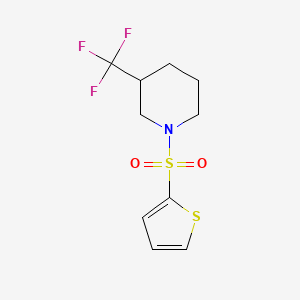


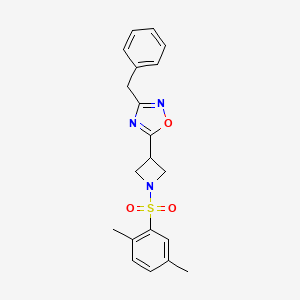
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)
